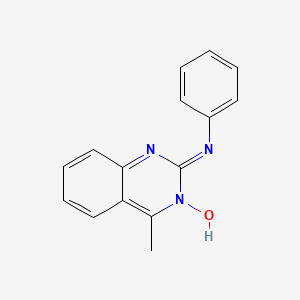
(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazoline core with a phenylimino group and a hydroxyl group, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol typically involves the condensation of 4-methylquinazolin-3(2H)-one with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinazolinone derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting properties such as antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of quinazoline compounds are explored for their potential as drugs. This compound could be a candidate for drug development, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry
Industrially, this compound could be used in the development of new materials, dyes, or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol would depend on its specific interactions with molecular targets. Generally, quinazoline derivatives can inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinazolin-3(2H)-one: A precursor in the synthesis of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol.
2-Phenylquinazolin-4(3H)-one: Another quinazoline derivative with similar structural features.
4-Aminoquinazoline: A compound with a different functional group but within the same quinazoline family.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives
Properties
CAS No. |
64994-25-8 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-hydroxy-4-methyl-N-phenylquinazolin-2-imine |
InChI |
InChI=1S/C15H13N3O/c1-11-13-9-5-6-10-14(13)17-15(18(11)19)16-12-7-3-2-4-8-12/h2-10,19H,1H3 |
InChI Key |
YRCSKHBBKHJIFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=NC(=NC3=CC=CC=C3)N1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
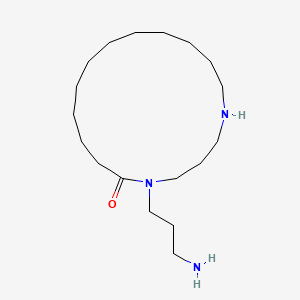
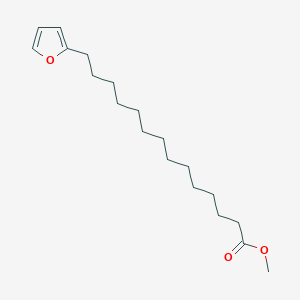

![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
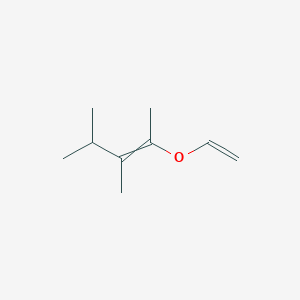
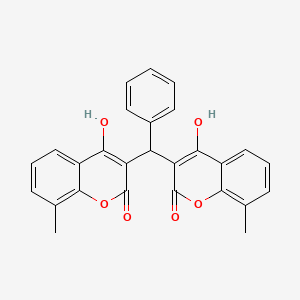
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
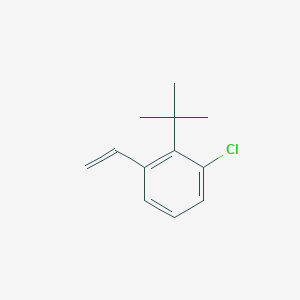
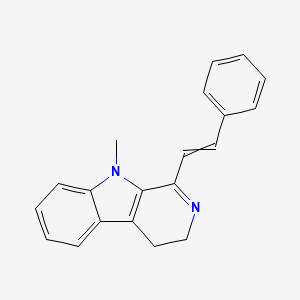

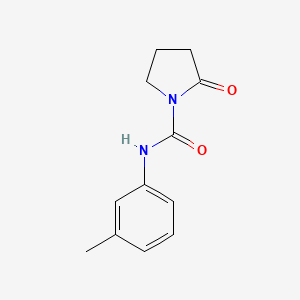
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)

